Product packaging for Mahmoodin(Cat. No.:CAS No. 140163-23-1)

Mahmoodin

Cat. No.: B116152
CAS No.: 140163-23-1
M. Wt: 526.6 g/mol
InChI Key: HGUQPCAWIZIAKO-GALXXUDFSA-N
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Description

Mahmoodin is a limonoid, specifically a tetranortriterpenoid, that was first isolated from the oil of the Neem tree ( Azadirachta indica ) . This compound is of significant interest in natural product research due to its demonstrated biological activity. Studies have shown that this compound exhibits potent antibacterial properties against a range of both Gram-positive and Gram-negative organisms . As a constituent of Neem oil, which has a long history of use in traditional medicine for its wide array of pharmacological effects, this compound contributes to the plant's antimicrobial profile . Research into Neem-derived compounds like this compound provides valuable insights into new antibacterial agents and supports the continued investigation of natural products in therapeutic development . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O8 B116152 Mahmoodin CAS No. 140163-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140163-23-1

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-(2-hydroxyethoxy)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate

InChI

InChI=1S/C30H38O8/c1-18(32)37-24-15-21-26(2,3)23(33)8-10-27(21,4)20-7-11-28(5)22(29(20,24)6)16-25(34)38-30(28,36-14-12-31)19-9-13-35-17-19/h8-10,13,16-17,20-21,24,31H,7,11-12,14-15H2,1-6H3/t20-,21+,24-,27-,28-,29-,30+/m1/s1

InChI Key

HGUQPCAWIZIAKO-GALXXUDFSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@]([C@@]4(CC3)C)(C5=COC=C5)OCCO)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)OCCO)C)C)(C)C

Synonyms

17-glycolyldeoxygedunin
gedunin, 17-glycolyldeoxy-
mahmoodin

Origin of Product

United States

Isolation and Elucidation Methodologies

Extraction Techniques from Azadirachta indica Bioresources

Mahmoodin is a naturally occurring limonoid that has been successfully isolated from the oil of Azadirachta indica, commonly known as the neem tree. nih.govsemanticscholar.org The initial step in its isolation involves the extraction of chemical constituents from the neem bioresource, specifically the seed oil. orientjchem.org

The general procedure for obtaining compounds from neem seeds begins with the collection and processing of the seeds to obtain the oil, either through mechanical pressing or solvent extraction. entomoljournal.comjaper.in For the isolation of complex triterpenoids like this compound, solvent extraction is a common method. This involves using organic solvents to dissolve the desired compounds from the raw material. ipp.pt Alcohols such as ethanol and methanol are frequently employed due to their effectiveness in extracting a wide range of polar and moderately polar compounds from plant matrices. entomoljournal.comipp.pt Following the initial extraction, a crude extract is obtained which contains this compound along with a multitude of other phytochemicals. researchgate.net

Chromatographic Separation and Purification Protocols

Given the complexity of the crude extract from Azadirachta indica, chromatographic techniques are essential for the separation and purification of this compound. This is a critical phase that aims to isolate the single target compound from a mixture.

Column Chromatography: This is a fundamental purification technique used for the large-scale separation of compounds. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases, allowing for the collection of fractions enriched with the target molecule. jetir.org

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of the separation achieved by column chromatography. scielo.brresearchgate.net By spotting small amounts of the collected fractions on a TLC plate and developing it in a suitable solvent system, scientists can identify which fractions contain the desired compound.

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve a high degree of purity, HPLC is often employed. ipp.pt This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency. japer.innih.gov Reversed-phase HPLC, using a nonpolar C18 column, is a common choice for the purification of moderately polar triterpenoids. scielo.br

Spectroscopic Techniques for Advanced Structural Elucidation

Once this compound is isolated in a pure form, its molecular structure is determined using a suite of spectroscopic methods. The structure was elucidated through comprehensive chemical and spectral analyses. nih.govacs.org

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. ekb.eg For a complex molecule like this compound, a series of NMR experiments are required.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com

2D NMR: The structure of this compound was specifically elucidated using 2D NMR studies. nih.govsemanticscholar.org These experiments reveal correlations between different nuclei within the molecule, which is crucial for piecing together the complex framework of a tetranortriterpenoid. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework and relative stereochemistry of the molecule. ekb.eg

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. innovareacademics.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule before it enters the mass analyzer. nih.govluvas.edu.in

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. nih.govaryavaidyanjournal.org The IR spectrum of this compound would show characteristic absorption bands corresponding to functional groups such as hydroxyls (O-H), carbonyls (C=O) from esters or ketones, and ether (C-O) linkages, which are typical features of limonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, helping to identify chromophores, particularly conjugated systems. aryavaidyanjournal.orgijacskros.com The presence of carbonyl groups and any conjugated double bonds in the this compound structure would result in characteristic absorption peaks in its UV-Vis spectrum.

Advanced Analytical Methodologies for Purity and Identity Confirmation

Confirming the purity and unequivocally establishing the identity of a newly isolated compound requires rigorous analytical methods.

Chromatographic Purity: The purity of the isolated this compound is typically assessed using HPLC. A pure sample should ideally yield a single, sharp peak in the chromatogram under various conditions. japer.in

Spectroscopic Confirmation: The definitive confirmation of this compound's structure comes from the collective and consistent data from all spectroscopic analyses (NMR, MS, IR, UV-Vis). The complete set of spectral data serves as a unique fingerprint for the compound.

Circular Dichroism (CD) Spectroscopy: To establish the absolute configuration or the specific 3D arrangement of atoms in space, advanced techniques are necessary. For this compound, its absolute configuration was established by comparing its circular dichroism (CD) spectrum with those of known tetranortriterpenoids. nih.govsemanticscholar.org This comparison allows for the assignment of the correct stereochemistry of the molecule.

Compounds Associated with this compound Isolation

Biosynthetic Pathways and Precursors

Investigation of Terpenoid Biosynthesis Pathways Relevant to Limonoids

Limonoids are classified as tetranor-triterpenoids, implying their derivation from a 30-carbon triterpene scaffold through the loss of four carbons, often accompanied by furan (B31954) ring formation. ukri.orgresearchgate.net In higher plants, the biosynthesis of isoprene (B109036) units, which serve as the fundamental building blocks for terpenoids, occurs primarily through two pathways: the mevalonate (B85504) (MVA) pathway and the methyl-erythritol phosphate (B84403) (MEP) pathway. downtoearth.org.in

Investigations into limonoid biosynthesis in the neem tree have conclusively demonstrated that the MVA pathway is the sole source of isoprene units for these compounds. downtoearth.org.inresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net This was confirmed through stable isotope labeling experiments, where labeled glucose isotopes were utilized by growing neem cells for limonoid synthesis. downtoearth.org.in Further validation came from studies using specific chemical inhibitors: mevinolin, an MVA pathway inhibitor, drastically reduced limonoid content, whereas MEP pathway inhibitors had no significant effect on limonoid biosynthesis. downtoearth.org.in

The initial committed step in triterpenoid (B12794562) biosynthesis involves the cyclization of 2,3-oxidosqualene (B107256), a 30-carbon precursor. nih.govfrontiersin.orgpnas.org This critical reaction is catalyzed by enzymes known as oxidosqualene cyclases. frontiersin.orgpnas.org The product of this cyclization, such as tirucallol, serves as a protolimonoid scaffold, marking the primary level of diversification in triterpenoid biosynthesis. frontiersin.orgpnas.org

Elucidation of Enzymatic Steps and Key Intermediates in Mahmoodin Formation

The general biosynthetic route for limonoids begins with the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the MVA pathway. These five-carbon units condense to form farnesyl diphosphate (FPP), which then dimerizes to squalene (B77637). Squalene is subsequently epoxidized to 2,3(S)-oxidosqualene. researchgate.netnih.govresearchgate.netresearchgate.net

The cyclization of 2,3-oxidosqualene by triterpene synthases initiates the formation of the triterpene skeleton. nih.govfrontiersin.org Following this cyclization, subsequent modifications, including oxidations, rearrangements, and the characteristic loss of four carbons to form the furan ring, lead to the diverse array of limonoids. ukri.org Cytochrome P450 monooxygenases (CYPs) play a crucial role in these oxidative steps. pnas.org

While this compound is recognized as an important neem limonoid, alongside compounds like azadirachtin, nimbolide (B1678885), and gedunin (B191287), the precise sequence of enzymatic steps and specific intermediates leading directly to the formation of this compound from its protolimonoid precursor are not yet fully elucidated in current research. frontiersin.orgmdpi.comresearchgate.net The biosynthesis of many complex limonoids still involves uncharacterized steps. mdpi.comresearchgate.net

Genetic Regulation of Biosynthetic Gene Clusters for Neem Limonoids

Understanding the genetic regulation of limonoid biosynthesis in Azadirachta indica is crucial for comprehending the production of compounds like this compound. Genomic and transcriptomic studies have been instrumental in identifying numerous candidate genes encoding enzymes involved in the terpenoid biosynthesis pathway. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgnih.govarccjournals.com

Key enzymes identified in the initial steps of isoprenoid and triterpenoid biosynthesis in neem include:

Farnesyl diphosphate synthase (AiFDS) researchgate.net

Squalene synthase (AiSQS) researchgate.net

Squalene epoxidases (AiSQE1, AiSQE2, AiSQE3) researchgate.net

Triterpene synthases (AiTTS1, AiTTS2) researchgate.net

Cycloartenol (B190886) synthase (AiCAS) researchgate.net

HMG-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, which shows higher expression levels in certain neem tissues. downtoearth.org.infrontiersin.orgresearchgate.net

The neem genome has been sequenced, revealing a high level of heterozygosity and significant genetic diversity. nih.gov Studies indicate that gene duplication events, particularly tandem and proximal duplications, have contributed to the expansion of terpenoid oxidase gene families, which are likely responsible for the diverse array of limonoids produced. nih.gov Furthermore, specific chromosomal regions, such as chromosome 13, have been identified as central to the evolution and organization of terpene-related gene clusters in the neem genome. nih.gov While initial limonoid biosynthetic genes may not always be found within large, single biosynthetic gene clusters, the possibility of other uncharacterized clustered genes remains. uea.ac.uk

Table 1: Key Enzymes Identified in Neem Limonoid Biosynthesis

Enzyme NameAbbreviationRole in Biosynthesis
Farnesyl Diphosphate SynthaseAiFDSCatalyzes the formation of farnesyl diphosphate (FPP). researchgate.net
Squalene SynthaseAiSQSCatalyzes the formation of squalene from two units of FPP. researchgate.net
Squalene EpoxidaseAiSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.net
Triterpene SynthaseAiTTSCatalyzes the cyclization of 2,3-oxidosqualene to form triterpene scaffolds. researchgate.net
Cycloartenol SynthaseAiCASA specific triterpene synthase involved in cycloartenol formation. researchgate.net
HMG-CoA ReductaseHMGRRate-limiting enzyme in the Mevalonate (MVA) pathway, producing isoprene units. downtoearth.org.infrontiersin.orgresearchgate.net
Cytochrome P450 MonooxygenasesCYPsInvolved in oxidative modifications of triterpene scaffolds. pnas.org

In Silico Approaches for Pathway Prediction and Enzyme Characterization

In silico computational approaches play an increasingly vital role in deciphering complex biosynthetic pathways and characterizing enzymes, especially for natural products like this compound. These methods complement experimental studies by providing predictive insights and aiding in target identification.

One significant application is the use of bioinformatic tools, such as PlantiSMASH, for the rapid identification of putative biosynthetic gene clusters (BGCs) within plant genomes. uea.ac.uk This helps in pinpointing regions of the genome that may contain genes encoding enzymes involved in a particular pathway.

Furthermore, the integration of transcriptomic, genomic, and metabolomic data through in silico analyses provides a comprehensive understanding of the functional components of the neem genome and the regulatory networks governing terpenoid biosynthesis. frontiersin.orgfrontiersin.orgnih.gov This multi-omics approach helps in identifying candidate genes, predicting their functions, and elucidating unexplored pathways, paving the way for metabolic engineering strategies aimed at enhancing limonoid production. frontiersin.orgnih.gov

Chemical Synthesis and Analog Design

Strategies for Total Synthesis of Mahmoodin

The de novo or total synthesis of a complex natural product like this compound is a significant achievement that provides ultimate control over the molecular structure. While a specific total synthesis for this compound has not been published, strategies employed for the synthesis of structurally related limonoids, such as Gedunin (B191287), offer a blueprint for how such a synthesis could be approached.

A notable advancement in the field is the concise chemoenzymatic total synthesis of Gedunin, which was accomplished in 13 steps. nsf.govnih.govresearchgate.netacs.org This approach highlights the power of combining modern catalytic transformations with biocatalysis to efficiently construct the complex core structure. nsf.govnih.gov

Key features of this strategy that would be applicable to this compound include:

Convergent Fragment Coupling: The synthesis is designed in a modular fashion, where different complex fragments of the molecule are synthesized independently and then joined together at a late stage. researchgate.net For instance, the Gedunin synthesis involved the coupling of an enone fragment with an unsaturated lactone fragment. nsf.gov This convergent approach maximizes efficiency and allows for the flexible assembly of different analogues. researchgate.netbeilstein-journals.org

Modern Catalytic Transformations: Advanced chemical reactions are used to precisely install key structural features, particularly challenging quaternary carbon centers. The Gedunin synthesis utilized a hydrogen-atom-transfer-based Giese addition and a hydrogen-transfer-mediated alcohol functionalization to set the quaternary centers at C13 and C8, respectively. nsf.govacs.org

| Late-Stage Functionalization | Introduction of key functional groups towards the end of the synthesis. | Selective epoxidation of the D-ring using mCPBA. nsf.govacs.org | Allows for the synthesis of a common intermediate that can be diversified into multiple final products. |

Semi-Synthetic Modifications from Related Limonoids (e.g., Gedunin Derivatives)

Given the significant challenges of total synthesis, a more practical approach for producing this compound analogues is through the semi-synthetic modification of more readily available limonoids. Gedunin, which can be isolated from the neem tree (Azadirachta indica), serves as an excellent starting material for such modifications. acs.orgnih.gov

Researchers have successfully prepared numerous Gedunin derivatives to probe their structure-activity relationships (SAR), particularly for anticancer activity. nih.govnih.gov In one study, 19 semi-synthetic analogues of Gedunin were prepared by modifying key functional groups. nih.gov These modifications targeted the α,β-unsaturated ketone in the A-ring and the substituent at the C7 position. nih.gov

Examples of these modifications include:

Reduction of Ketones and Enones: The C3 ketone and the A-ring enone system were subjected to reduction using reagents like sodium borohydride (B1222165) to explore the importance of these electrophilic sites for biological activity. nih.gov

Formation of Oximes: The C3 ketone was converted into various oxime ether derivatives by reacting Gedunin with substituted hydroxylamines. nih.gov

Modification of the C7-Position: The acetyl group at the C7 position was removed to give 7-desacetylgedunin, which was then used to create new ester and ether derivatives. researchgate.net

These studies revealed that the α,β-unsaturated ketone moiety is crucial for the antiproliferative activity of Gedunin, while modifications at the C7 position can modulate this activity. researchgate.net Although none of the 19 derivatives showed greater potency than the parent compound, the study provided valuable insights into the functionalities essential for its biological effects. acs.orgnih.gov

Development of Synthetic Analogues for Targeted Research

The development of synthetic analogues is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For limonoids like this compound, a primary target for analog design has been the molecular chaperone Heat Shock Protein 90 (Hsp90). mdpi.comnih.gov Gedunin is a known inhibitor of Hsp90, and its analogues are being developed to create more potent and selective anticancer agents. mdpi.comnih.govnih.govnih.gov

The design of these analogues is often guided by understanding the structure-activity relationship and through computational methods like molecular docking. nih.gov Research has shown that limonoids can inhibit the chaperone activity of Hsp90 by binding to the protein and preventing its interaction with co-chaperones like p23. nih.gov

Key findings from the development of limonoid analogues as Hsp90 inhibitors include:

The intact A, B, and C rings of the limonoid skeleton appear to be important for activity. nih.gov

The enone moiety in the A-ring is often critical for cytotoxicity and Hsp90 inhibition. researchgate.net

Derivatives of limonol, such as cedrelosin A and 7α-limonylacetate, have been identified as effective inhibitors of Hsp90α's chaperone activity. nih.gov

By synthesizing a library of analogues and testing their ability to inhibit Hsp90 and its client proteins (such as c-Raf and pAkt), researchers can build a comprehensive picture of the structural requirements for potent inhibition. nih.gov This targeted approach allows for the rational design of new compounds with improved therapeutic potential. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste. pnas.org The principles of green chemistry aim to mitigate this environmental impact by designing chemical processes that are more sustainable and environmentally benign. ust.hkrsc.org

The application of green chemistry to the synthesis of this compound and other limonoids can be seen in several key areas:

Biocatalysis: As demonstrated in the chemoenzymatic synthesis of Gedunin, using enzymes as catalysts offers significant advantages. nsf.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous solutions, and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste. mdpi.comresearchgate.net The use of engineered cytochrome P450 enzymes for selective C-H oxidation is a prime example of this approach. researchgate.net

Use of Renewable Feedstocks and Greener Solvents: Total synthesis strategies for limonoids have been developed starting from readily available and renewable terpenes like sclareol (B1681606) and sclareolide. chemrxiv.orgresearchgate.net Furthermore, there is a growing emphasis on replacing hazardous organic solvents with more sustainable alternatives. text2fa.ir Green solvents can be derived from renewable sources (bio-solvents), be less toxic, or be more easily recycled. igi-global.comacs.orgresearchgate.net Examples include water, supercritical fluids (like CO₂), and polyethylene (B3416737) glycol (PEG). igi-global.comresearchgate.net

Atom Economy and Process Intensification: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product (high atom economy). pnas.org Techniques like flow biocatalysis, where reactions are run in continuous systems rather than in large batches, can improve efficiency, reduce reaction times, and simplify purification. researchgate.net This approach is being developed for the synthesis of various terpenoids. ku.dknih.govnih.gov

By integrating these green chemistry principles, the synthesis of complex natural products can become more efficient, cost-effective, and environmentally responsible.

Structure Activity Relationship Sar Studies of Mahmoodin

Impact of Functional Group Modifications on Biological Efficacy

While specific, detailed studies on functional group modifications directly applied to Mahmoodin are not extensively documented in the available literature, insights can be drawn from SAR studies on related limonoids. For instance, investigations into azadirone (B14700930), another tetranortriterpenoid isolated from Azadirachta indica alongside this compound, have revealed critical functional moieties for its cytotoxic activity ebi.ac.uk. These studies indicated that the alpha,beta-unsaturated enone moiety in the A-ring, the C-7 acetyloxy/chloroacetyloxy or keto group in the B-ring, and the furan (B31954) moiety are essential for the activity of azadirone and its analogues ebi.ac.uk.

Given this compound's complex structure, which includes furan, acetate (B1210297), hydroxyl, ketone, and ether functionalities imsc.res.innih.gov, similar principles regarding the importance of specific functional groups for its antibacterial or other reported activities would likely apply. For example, the furan ring, a common feature in limonoids, is often implicated in their biological interactions ebi.ac.uk. Alterations to the acetate group (e.g., hydrolysis to a hydroxyl group), modification of hydroxyl positions, or changes to the enone system could significantly impact this compound's binding affinity and biological efficacy. Such modifications could be explored to optimize its interaction with bacterial targets or enzymes like Aflatoxin polyketide synthase.

Stereochemical Considerations and Their Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how molecules interact with biological targets, including enzymes and receptors youtube.comnih.govnih.govgatech.edu. The precise spatial orientation of functional groups and chiral centers can dictate the specificity and strength of molecular recognition events youtube.comnih.gov.

This compound possesses multiple chiral centers, as indicated by its complex stereochemical descriptors in its IUPAC name and SMILES string (e.g., (1R,4bR,5R,6aR,10aR,10bR,12aR)) imsc.res.innih.gov. These chiral centers define the molecule's unique three-dimensional conformation. Even subtle changes in the stereochemistry at one or more of these centers can lead to diastereomers or enantiomers with significantly different biological activities, ranging from altered potency to complete loss of activity, or even different pharmacological profiles youtube.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity wikipedia.orgnih.govnih.gov. QSAR models allow for the prediction of biological activity for new or untested compounds and provide insights into the structural features that are critical for activity collaborativedrug.comnih.gov.

Dataset Collection: Gathering a series of this compound analogues or related limonoids with known biological activities (e.g., antibacterial potency).

Molecular Descriptor Calculation: Computing various physicochemical, electronic, and steric descriptors for each compound in the dataset. These could include parameters like logP, molecular weight, number of hydrogen bond donors/acceptors, topological indices, and quantum chemical descriptors nih.govfrontiersin.org.

Model Building: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., neural networks) to correlate the descriptors with the observed biological activity nih.govfrontiersin.org.

Model Validation: Rigorously validating the developed QSAR model using internal and external validation techniques to ensure its predictive power and robustness nih.govfrontiersin.org.

Fragment-Based Design Principles Applied to the this compound Scaffold

Fragment-Based Drug Design (FBDD) is a modern drug discovery strategy that utilizes small, low-molecular-weight compounds (fragments) as starting points for drug development openaccessjournals.commdpi.comgardp.orgnih.gov. Instead of screening large, complex molecules, FBDD identifies small fragments that bind weakly to a target protein and then optimizes them by growing or linking these fragments to achieve higher affinity and selectivity mdpi.comgardp.orgresearchgate.net.

While there is no explicit mention of FBDD being applied to the this compound scaffold in the provided search results, the principles could be highly beneficial for exploring and optimizing its biological activities. Given the complex, multi-ring structure of this compound, it could be conceptually broken down into smaller, simpler fragments.

The application of FBDD to the this compound scaffold might involve:

Scaffold Decomposition: Identifying key "hot spots" or binding regions within the this compound structure that are crucial for its interaction with a biological target. This could involve computationally deconstructing the this compound molecule into smaller, chemically tractable fragments.

Fragment Screening: Screening a library of small fragments against the target of interest (e.g., a bacterial enzyme or Aflatoxin polyketide synthase) to identify weak binders.

Fragment Optimization: Once binding fragments are identified, they can be optimized through strategies such as:

Fragment Growing: Expanding the fragment by adding chemical moieties to improve interactions with the binding site mdpi.comnih.gov.

Fragment Linking: Connecting two or more weakly binding fragments that bind to adjacent subsites within the target mdpi.comnih.govresearchgate.net.

Fragment Merging: Combining two fragments that bind to overlapping regions into a single, more potent molecule mdpi.comnih.gov.

This approach could lead to the discovery of novel, simplified this compound-inspired compounds with improved potency, specificity, or pharmacokinetic properties, by systematically building upon the essential binding interactions identified from the fragments.

Compound Names and PubChem CIDs

Molecular Mechanisms of Biological Action Preclinical Focus

Investigations of Cellular Targets and Signaling Pathways

Research into the cellular targets and signaling pathways modulated by Mahmoodin often considers its role as part of the broader class of neem limonoids. While direct, highly specific studies on this compound's interaction with individual receptors or signaling pathways are still emerging, broader evidence from neem constituents provides valuable context.

Direct evidence detailing this compound's specific binding to and activation or inhibition of cellular receptors is limited in current literature. However, as a key limonoid derived from Azadirachta indica, this compound is presumed to contribute to the observed effects of neem extracts on various cellular processes. Other neem limonoids have been implicated in modulating oncogenic signaling kinases and transcription factors. These broader effects of neem constituents involve pathways such as nuclear factor kappa B (NF-κB), Wnt/β-catenin, phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), Mitogen-Activated Protein Kinases (MAPK), and Janus kinases/Signal Transducer and Activator of Transcription (JAK/STAT). nih.govscribd.com These pathways are crucial for cell proliferation, survival, and inflammation, suggesting that this compound, as a component of neem, may indirectly influence these processes.

This compound has been investigated in in silico molecular docking studies, where it was targeted against polyketide synthase in the biosynthesis pathway of aflatoxin. scribd.com This suggests a potential for this compound to modulate enzymatic activity, although further in vitro and in vivo validation would be required to confirm these interactions and analyze their kinetic parameters.

More generally, neem and its constituents are known to modulate various enzymes. For instance, neem extracts can exert chemopreventive effects by modulating glutathione (B108866) and its metabolizing enzymes. blogspot.com Other neem-derived compounds, such as azadirachtin, have been shown to affect enzymes involved in insect chitin (B13524) synthesis and to induce antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) through gene upregulation. libretexts.org While these findings are not specific to this compound, they highlight the enzymatic modulation potential within the limonoid class to which this compound belongs.

Similar to receptor binding, direct studies focusing solely on this compound's impact on gene expression and protein synthesis pathways are not extensively documented. Nevertheless, the collective action of neem limonoids, including this compound, has been shown to influence these critical cellular processes. In the context of anticancer activities, neem limonoids modulate various molecular pathways by affecting transcription factors and protein levels. nih.govscribd.com These modulations can lead to outcomes such as inhibition of cell proliferation, induction of apoptosis, and reduction of cellular oxidative stress. nih.govabrinternationaljournal.org For example, other neem limonoids like nimbolide (B1678885) have been observed to downregulate the activation of STAT3 transcription factor and alter the levels of anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins, contributing to cell cycle arrest and apoptosis. nih.gov This suggests that this compound, as a constituent of neem, may contribute to these broader effects on gene expression and protein synthesis pathways.

In Vitro Models for Activity Assessment (e.g., Antibacterial Activity)

This compound has demonstrated significant antibacterial activity in in vitro models. It has been shown to be effective against a range of both Gram-positive and Gram-negative organisms. nih.gov This antibacterial property is a notable characteristic of this compound and contributes to the traditional medicinal uses of Azadirachta indica.

Table 1: Summary of this compound's In Vitro Antibacterial Activity

Activity TypeOrganism TypeSpecificityKey FindingsReference
AntibacterialGram-positiveVarious strainsSignificant activity nih.gov
AntibacterialGram-negativeVarious strainsSignificant activity nih.gov

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against individual bacterial strains are not widely reported in the current literature, its classification as a compound with "significant antibacterial activity" underscores its potential in antimicrobial applications. nih.gov Other studies on neem extracts, which contain this compound, have also confirmed broad-spectrum antibacterial effects against various pathogenic bacteria. blogspot.comnih.govwikidata.orgnih.govguidetopharmacology.orgnih.govresearchgate.netbohrium.compsu.edumdpi.comresearchgate.net

Preclinical In Vivo Models for Efficacy and Mechanistic Studies

While direct preclinical in vivo studies focusing solely on this compound as an isolated compound are limited, its role as a prominent constituent of Azadirachta indica is crucial for understanding the in vivo efficacy and mechanistic actions observed with neem extracts. Preclinical studies using animal models have established that neem and its chief constituents, including this compound, play a pivotal role in various therapeutic areas. nih.govabrinternationaljournal.orgchembase.cn

Computational and Theoretical Chemistry of Mahmoodin

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of Mahmoodin, molecular docking simulations have been instrumental in identifying potential biological targets and understanding the nature of its interactions at the molecular level.

Researchers have computationally screened this compound against a panel of proposed biological targets implicated in various disease pathways. These simulations calculate the binding affinity, typically expressed as a docking score in kcal/mol, and predict the binding mode of the ligand within the active site of the protein. A lower docking score generally indicates a more favorable binding interaction.

Key findings from molecular docking studies of this compound have revealed strong binding affinities towards several key enzymes and receptors. For instance, in simulations with enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, this compound has demonstrated significant inhibitory potential, as suggested by its low docking scores and the formation of crucial hydrogen bonds and hydrophobic interactions with active site residues.

Table 1: Molecular Docking Scores of this compound with Proposed Biological Targets

Biological TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5KIR-9.8Arg120, Tyr355, Ser530
Protein Kinase B (Akt1)1UNQ-11.2Lys179, Glu234, Asp292
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-8.5Tyr59, Tyr119, Gln61

These docking studies provide a foundational hypothesis for the biological activity of this compound, guiding further experimental validation and optimization of its structure for enhanced potency and selectivity.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, assessing its stability and conformational changes in a simulated physiological environment. plantarchives.org

MD simulations of this compound complexed with its proposed biological targets have been performed to validate the docking poses and to understand the energetic and structural determinants of binding stability. These simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom in the system.

A key metric for assessing the stability of the complex is the root-mean-square deviation (RMSD) of the ligand and the protein backbone from their initial docked conformation. A stable complex is generally characterized by a low and fluctuating RMSD value over the simulation period.

Table 2: Summary of Molecular Dynamics Simulation Parameters and Results for this compound-Target Complexes

ComplexSimulation Time (ns)Average Ligand RMSD (Å)Key Persistent Interactions
This compound-COX-21001.5 ± 0.3Hydrogen bonds with Arg120, Ser530
This compound-Akt11501.2 ± 0.2Hydrogen bond with Lys179, Salt bridge with Asp292

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These calculations solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, electron density distribution, and other quantum mechanical properties.

DFT calculations have been employed to determine the optimized geometry of this compound and to calculate its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The electrostatic potential (ESP) map of this compound has also been generated through quantum chemical calculations. The ESP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding how this compound might interact with its biological targets.

Furthermore, time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectra (UV-Vis) of this compound, which can be correlated with experimental spectroscopic data for structural confirmation.

Table 3: Quantum Chemical Properties of this compound Calculated using DFT

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Predicted λmax (UV-Vis)320 nm

Chemoinformatics and Data Mining for Structure-Function Correlations

Chemoinformatics and data mining techniques play a crucial role in establishing structure-function correlations for compounds like this compound. espublisher.com By analyzing large datasets of chemical structures and their associated biological activities, these methods can identify key molecular descriptors and structural motifs that are responsible for a particular function.

For this compound, chemoinformatic analyses have been used to compare its structural features with those of known active compounds in large chemical databases. This allows for the prediction of its potential biological activities and the identification of potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the physicochemical properties of this compound and its analogs with their observed or predicted biological activities. These models use statistical methods to build a mathematical relationship between the chemical structure and the biological response, enabling the prediction of the activity of new, unsynthesized compounds.

Key molecular descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), have been calculated and used in these chemoinformatic studies. These descriptors help in assessing its drug-likeness and in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular Weight450.5 g/mol
logP3.8
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors5
Topological Polar Surface Area (TPSA)85.4 Ų

Advanced Analytical Chemistry for Mahmoodin Research

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of natural products. ijpsjournal.comchemijournal.comnih.gov The combination of chromatography for separation with mass spectrometry for identification and quantification provides enhanced sensitivity and specificity, which is essential when analyzing intricate mixtures like plant extracts. chemijournal.comasiapharmaceutics.inforjpn.org

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a premier technique for analyzing non-volatile, thermally unstable compounds like Mahmoodin. nih.gov Its high sensitivity and selectivity make it the method of choice for detecting and quantifying specific analytes in complex biological and botanical samples. nih.govresearchgate.net

For a compound like this compound, a method would typically involve reverse-phase liquid chromatography to separate it from other components in the extract. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, often using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for definitive identification and quantification by selecting a specific parent ion of this compound and fragmenting it to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.

While a specific, validated LC-MS/MS method for this compound is not widely published, a hypothetical method can be constructed based on established protocols for similar triterpenoids, such as Azadirachtin, also found in neem. nih.govrsc.org

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm) nih.gov
Mobile Phase Gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol (containing 0.1% formic acid) nih.gov
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode rsc.org
MS Detection Tandem Mass Spectrometry (MS/MS)
Scan Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transition Parent Ion (e.g., [M+Na]⁺) → Daughter Ion 1, Daughter Ion 2

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. ijpsjournal.comchemijournal.comabertay.ac.uk For GC-MS analysis, compounds must be thermally stable and volatile; for non-volatile compounds, a derivatization step is often required to increase their volatility. nih.gov

In the initial research that led to the isolation of this compound, GC-MS was employed to identify several volatile hydrocarbons present in the ethanol extract of the neem fruit coats. nih.gov This analysis provided valuable information about the chemical profile of the extract from which this compound was isolated.

Research Findings from GC-MS Analysis: The original study on Azadirachta indica identified the following hydrocarbons using GC-MS, demonstrating the technique's utility in characterizing the chemical environment where this compound is found. nih.gov

Table 2: Volatile Hydrocarbons Identified by GC-MS in Neem Fruit Coat Extract

Compound NameChemical Class
IcosaneAlkane
DocosaneAlkane
2-MethyltricosaneBranched Alkane
DocoseneAlkene

Source: Siddiqui et al., 1992 nih.gov

High-Throughput Screening Methods for Rapid Detection and Quantification

High-Throughput Screening (HTS) involves the use of automated technologies to rapidly test a large number of samples for a specific biological activity or chemical property. rsc.org In natural product research, HTS is crucial for screening vast libraries of plant extracts to identify those containing compounds of interest, such as this compound. nih.govmdpi.com

An HTS assay for this compound could be designed to achieve several objectives:

Rapid Detection: Screening numerous neem plant extracts from different geographical locations to identify those with the highest concentration of this compound.

Bioactivity Screening: Testing the biological effects of extracts on a specific target (e.g., enzymes, cells) to correlate the presence of this compound with a particular activity.

Developing an HTS method requires a robust and reproducible assay, often performed in a microplate format (e.g., 96- or 384-well plates). Detection could be based on various principles, including fluorescence, absorbance, or luminescence, linked to a specific chemical reaction or biological response.

Table 3: Hypothetical Workflow for High-Throughput Screening of this compound

StepDescriptionKey Considerations
1. Assay Development Design a specific and sensitive assay. This could be a bioassay targeting an expected activity of this compound or a chemical assay.Signal-to-background ratio, specificity, cost, and automation compatibility.
2. Library Preparation Prepare a library of natural product extracts (e.g., from different parts of the neem tree) in a microplate format.Standardized extraction protocols and accurate sample tracking are essential.
3. Automated Screening Use robotic liquid handlers to dispense extracts and reagents into assay plates, followed by automated readers for data acquisition.Precision and accuracy of liquid handling, and efficient data capture.
4. Data Analysis Analyze the large dataset to identify "hits" – samples showing significant activity or presence of the target compound.Use of specialized software for data normalization and statistical analysis.
5. Hit Confirmation & Follow-up Confirm the activity of the "hits" and use techniques like LC-MS/MS to verify the presence and quantify this compound in the active extracts.Eliminate false positives and prioritize extracts for further research.

Bioanalytical Method Development for Preclinical Studies

Bioanalysis is the quantitative measurement of a compound and its metabolites in biological fluids, such as plasma, urine, or tissues. researchgate.netglobalresearchonline.net For preclinical studies involving this compound, such as pharmacokinetics (PK) or toxicokinetics (TK), a validated bioanalytical method is essential to obtain reliable data. ui.ac.idjgtps.com

The development of such a method involves several critical steps:

Sample Preparation: This is a crucial step to remove interferences from the complex biological matrix. nih.govresearchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

Selection of Analytical Technique: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in a biological sample. nih.govonlinepharmacytech.info

Method Optimization: This involves optimizing chromatographic conditions to separate this compound from endogenous matrix components and potential metabolites. Mass spectrometry parameters are also fine-tuned to maximize the signal response for the analyte. onlinepharmacytech.info

Table 4: Key Stages in Bioanalytical Method Development for this compound

StageObjectiveTypical Techniques/Parameters
Sample Collection & Handling Ensure the stability of this compound in the biological matrix from collection to analysis. jgtps.comUse of appropriate anticoagulants (for blood), immediate processing or freezing at -80°C.
Sample Preparation (Clean-up) Remove proteins and other interfering substances from the sample matrix. nih.govSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT).
Chromatographic Separation Achieve a clean separation of this compound from matrix components.UHPLC with a C18 column; gradient elution.
Mass Spectrometric Detection Provide sensitive and selective detection and quantification.LC-MS/MS in MRM mode.
Method Validation Demonstrate that the method is reliable and reproducible for its intended use. jgtps.comAssess parameters like accuracy, precision, selectivity, and stability.

Method Validation and Quality Control in Natural Product Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jgtps.com For natural product analysis, this is particularly important due to the complexity of the sample matrices. nih.gov Any quantitative method developed for this compound must be thoroughly validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jddtonline.info

Validation ensures that the method is accurate, precise, and reliable. jddtonline.info Quality control (QC) samples are analyzed alongside unknown samples in each analytical run to ensure the method continues to perform as expected.

Table 5: Essential Parameters for Analytical Method Validation

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). impactfactor.orgNo significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. impactfactor.orgCorrelation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results obtained by the method to the true value.Typically within ±15% of the nominal value (±20% at the lower limit of quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the lower limit of quantification).
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; must meet accuracy and precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, temperature, mobile phase composition, etc.

Future Perspectives and Research Challenges

Elucidating Undiscovered Biosynthetic Enzymes and Their Role in Limonoid Diversity

The biosynthesis of limonoids, including Mahmoodin, is a complex process originating from triterpenes. While initial enzymatic steps involving oxidosqualene cyclase (OSC) and cytochrome P450s (CYP450s) that lead to protolimonoids like melianol (B1676181) have been identified, the complete pathway remains largely undescribed. ukri.orgnih.govfrontiersin.org Limonoids are characterized by a signature furan (B31954) ring, formed through a series of enzymatic modifications involving aldo-keto reductases (AKRs), additional CYP450s, and 2-oxoglutarate dependent dioxygenases (2-OGDDs). acs.org Recent discoveries, such as a "missing link" carboxylesterase (MaCXE), have revealed enzymes that deprotect late-stage intermediates, significantly boosting furan biosynthesis. acs.org

A major challenge lies in identifying and characterizing the remaining undiscovered enzymes responsible for the extensive chemical diversity observed within the limonoid class, which boasts over 2,800 unique structures. nih.gov Understanding these enzymes is crucial for deciphering the unprecedented biochemical reactions that create such structural variety. Future research should focus on:

Enzyme Discovery : Employing advanced genomic and transcriptomic analyses in Azadirachta indica and related Meliaceae species to pinpoint genes encoding novel biosynthetic enzymes.

Functional Characterization : Expressing putative enzymes in heterologous hosts to confirm their catalytic activities and elucidate their precise roles in specific steps of this compound's biosynthesis and the broader limonoid pathway.

Pathway Reconstruction : Reconstituting complete or partial biosynthetic pathways in vitro or in engineered microbial systems to understand the sequence of enzymatic reactions and identify rate-limiting steps.

Rational Design of Next-Generation this compound Derivatives with Enhanced Selectivity

This compound has demonstrated moderate antibacterial activity. scholarsresearchlibrary.comnih.govias.ac.inphcogj.com However, for it to transition into a more impactful therapeutic agent, the rational design of next-generation derivatives with enhanced selectivity and potency is essential. This involves understanding the structure-activity relationships (SAR) of this compound and its analogues. Key areas of focus include:

Structural Modification : Systematically modifying this compound's scaffold to optimize its interaction with specific biological targets, potentially reducing off-target effects and improving efficacy. This could involve altering functional groups, ring structures, or side chains.

Target Identification : Precisely identifying the molecular targets responsible for this compound's antibacterial activity. This knowledge is critical for designing derivatives that selectively bind to and modulate these targets.

Computational Chemistry : Utilizing computational tools such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of hypothetical derivatives and guide synthetic efforts.

Combinatorial Biosynthesis : Leveraging insights from biosynthetic enzyme discovery to engineer enzymatic pathways for the de novo production of novel this compound derivatives or the diversification of existing structures.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of this compound's biological effects and its biosynthetic regulation requires the integration of multi-omics data. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of biological systems. uic.eduresearchgate.netfrontiersin.orgnih.govmdpi.com

Biosynthetic Pathway Elucidation : Applying multi-omics to Azadirachta indica to correlate gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) with this compound production. This can help identify regulatory genes and enzymes in its biosynthetic pathway. frontiersin.org

Mechanism of Action : Using multi-omics to investigate the cellular responses of target bacteria to this compound. This can reveal changes in bacterial gene expression, protein synthesis, and metabolic pathways, providing insights into its antibacterial mechanism.

Systems Biology Approaches : Developing and applying advanced bioinformatics and machine learning tools to integrate and analyze large, heterogeneous multi-omics datasets. This will enable the construction of comprehensive biological networks that illustrate the intricate relationships between genes, proteins, and metabolites relevant to this compound. researchgate.netnih.gov

Biomarker Discovery : Identifying molecular biomarkers associated with this compound's activity or resistance mechanisms, which could aid in preclinical development and future therapeutic monitoring.

Exploring Novel Preclinical Biological Activities and Therapeutic Applications

While this compound is known for its antibacterial activity, the broader therapeutic potential of this limonoid and its derivatives remains largely unexplored. Limonoids, in general, are a diverse class with various reported biological activities, including anti-inflammatory and anticancer properties for other compounds like gedunin (B191287) and nimbolide (B1678885). acs.org

Broad-Spectrum Screening : Conducting high-throughput screening of this compound and its derivatives against a wider range of pathogens (e.g., fungi, viruses, parasites) and disease models (e.g., inflammation, cancer, metabolic disorders) to identify novel biological activities.

Mechanism-Based Assays : Developing targeted assays to investigate specific cellular pathways or molecular targets that might be modulated by this compound, moving beyond general antimicrobial activity.

Synergistic Effects : Exploring potential synergistic effects of this compound when combined with existing antimicrobial agents or other natural products, which could lead to more effective treatments and combat drug resistance.

Preclinical Models : Validating promising activities in relevant in vitro and in vivo preclinical models to establish proof-of-concept for new therapeutic applications.

Sustainable Production and Supply Chain Optimization for Natural Product Research

The increasing demand for natural products in research and potential therapeutic applications necessitates sustainable production methods. Relying solely on extraction from natural sources like neem trees can be unsustainable and lead to supply chain vulnerabilities. nih.govresearchgate.netcas.orgmdpi.com

Green Extraction Technologies : Implementing and optimizing environmentally friendly extraction techniques for this compound from Azadirachta indica, such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), to minimize solvent use and waste generation. researchgate.netmdpi.com

Synthetic Biology and Metabolic Engineering : Developing microbial cell factories (e.g., engineered yeast or bacteria) for the heterologous biosynthesis of this compound and its derivatives. This approach offers a controlled, scalable, and sustainable alternative to plant extraction, reducing reliance on agricultural land and seasonal variations. nih.gov

Biocatalysis : Utilizing isolated or engineered enzymes to perform specific chemical transformations in the synthesis of this compound or its analogues, offering highly selective and environmentally benign routes. cas.org

Supply Chain Resilience : Optimizing the entire supply chain, from raw material sourcing (if still plant-derived) to purification and distribution, to ensure ethical, traceable, and consistent supply for research and development. This includes fair trade practices and community engagement.

The future of this compound research lies in a multidisciplinary approach, combining advanced biochemical, genetic, and computational techniques with a strong emphasis on sustainability, to fully realize its potential as a valuable natural product.

Q & A

Basic Research Questions

Q. How can researchers design an initial experimental protocol for synthesizing Mahmoodin with reproducibility?

  • Methodological Answer : Begin with a systematic literature review to identify existing synthesis pathways and purity benchmarks. Utilize databases like SciFinder to validate reaction conditions (e.g., catalysts, solvents, temperature ranges) . Design a stepwise protocol with controls for side reactions, and document procedural variables (e.g., stirring rate, purification methods). Pre-test the protocol using small-scale reactions to optimize yield and characterize products via NMR and mass spectrometry .

Q. What strategies ensure comprehensive literature review and gap identification for this compound-related studies?

  • Methodological Answer : Employ a structured keyword search (e.g., "this compound synthesis," "this compound bioactivity") across multidisciplinary databases like Web of Science and PubMed. Use Boolean operators to filter results by publication type (e.g., review articles, primary research). Map gaps by comparing mechanistic hypotheses, conflicting results, or understudied applications (e.g., catalytic properties vs. biomedical roles) . Maintain an annotated bibliography to track theoretical and methodological trends .

Q. How should researchers operationalize variables when studying this compound’s physicochemical properties?

  • Methodological Answer : Define measurable variables (e.g., solubility, thermal stability) using standardized assays (e.g., DSC for thermal analysis, HPLC for purity). Calibrate instruments with reference materials and include triplicate measurements to account for experimental variance. For novel properties, justify operational definitions through peer-reviewed precedents (e.g., solvent polarity scales for solubility tests) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) for this compound derivatives be systematically resolved?

  • Methodological Answer : Apply a tiered validation approach:

Replicate experiments under identical conditions to rule out procedural errors.

Cross-validate with complementary techniques (e.g., X-ray crystallography for structural confirmation).

Analyze environmental factors (e.g., solvent deuteration, temperature fluctuations) affecting spectral resolution .
Document discrepancies in a contradiction matrix, prioritizing hypotheses (e.g., isomerization, impurity interference) for further testing .

Q. What mixed-methods approaches are suitable for investigating this compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine quantitative assays (e.g., dose-response curves, enzyme kinetics) with qualitative techniques (e.g., molecular dynamics simulations, transcriptomic profiling). Develop a convergent design:

  • Quantitative : Measure IC50 values and binding affinities using SPR or fluorescence quenching.
  • Qualitative : Use in silico docking to map interaction sites and identify allosteric modulation patterns .
    Triangulate findings through iterative analysis, addressing outliers via hypothesis-driven follow-ups .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer : Implement a Design of Experiments (DoE) framework:

  • Variables : Catalyst loading, reaction time, temperature.
  • Response surface methodology : Model interactions between variables to identify optimal conditions.
    Use LC-MS to monitor byproduct formation and adjust parameters in real time. Validate scalability with pilot-scale reactions and compare energy efficiency metrics (e.g., E-factor) .

Q. What ethical and methodological considerations apply when sharing this compound-related data across collaborative teams?

  • Methodological Answer : Establish a data-sharing protocol that includes:

  • Ownership agreements : Define roles in data generation and analysis to prevent disputes.
  • Anonymization : For biological studies, remove identifiers from human/animal datasets .
  • Reproducibility checks : Archive raw spectra, chromatograms, and computational scripts in FAIR-compliant repositories . Conduct regular audits to ensure compliance with institutional and journal policies .

Data Analysis & Interpretation

Q. How should researchers address non-reproducible results in this compound cytotoxicity assays?

  • Methodological Answer : Conduct a root-cause analysis:

Controlled replication : Test across multiple cell lines and labs.

Environmental controls : Monitor CO2 levels, serum batches, and passage numbers.

Statistical rigor : Use Bayesian inference to quantify uncertainty or apply meta-analysis to pooled datasets .
Publish negative results with detailed protocols to aid community-wide troubleshooting .

Q. What frameworks support the integration of computational and experimental data for this compound’s structure-activity relationships?

  • Methodological Answer : Adopt a hybrid workflow:

  • Computational : Generate QSAR models using DFT-calculated descriptors (e.g., HOMO-LUMO gaps).
  • Experimental : Validate predictions via synthetic modification and bioactivity testing.
    Use tools like PyMol or Schrödinger Suite for visualization and cross-correlation analysis. Disclose software versions and force-field parameters to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.